2-Fluoro-4-(furan-3-yl)benzaldehyde
Description
Contextual Significance of Fluorinated Benzaldehyde (B42025) Derivatives
Fluorinated benzaldehyde derivatives are a class of compounds that have garnered considerable attention in medicinal chemistry and materials science. The introduction of a fluorine atom into the benzaldehyde scaffold can profoundly influence the molecule's physicochemical properties. mdpi.comnih.gov Fluorine's high electronegativity can alter the electron distribution within the aromatic ring, thereby affecting the reactivity of the aldehyde group. nih.gov This can be particularly significant in nucleophilic addition reactions, a cornerstone of aldehyde chemistry. ncert.nic.in
Moreover, the presence of fluorine can enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. mdpi.com In the context of drug design, this can lead to improved pharmacokinetic profiles. The strategic placement of fluorine can also facilitate stronger binding interactions with biological targets, such as enzymes and receptors, through the formation of hydrogen bonds and other non-covalent interactions. mdpi.com The use of fluorinated benzaldehydes as synthetic intermediates is also well-established, with the fluorine atom serving as a handle for further chemical modifications. nih.gov
Importance of Furan-Containing Scaffolds in Chemical Synthesis and Biology
Furan (B31954) and its derivatives are integral building blocks in both chemical synthesis and natural products. researchgate.netmdpi.com The furan ring is a five-membered aromatic heterocycle that is present in a vast array of biologically active compounds, including many pharmaceuticals and agrochemicals. researchgate.netutripoli.edu.ly Its unique electronic and structural features make it a versatile scaffold for the construction of complex molecular architectures. researchgate.net
In the realm of medicinal chemistry, furan-containing compounds have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. utripoli.edu.lynih.gov The furan nucleus can act as a bioisosteric replacement for other aromatic rings, allowing for the fine-tuning of a drug's properties. researchgate.net Furthermore, the furan ring itself can participate in various chemical transformations, providing a gateway to a diverse range of chemical entities. researchgate.netnih.gov The incorporation of a furan moiety into a larger molecule can significantly impact its biological activity and physical properties. nih.gov
Rationale for Focused Academic Inquiry into 2-Fluoro-4-(furan-3-yl)benzaldehyde
The focused academic inquiry into this compound stems from the synergistic potential of its constituent parts. The combination of a 2-fluoro-substituted benzaldehyde with a 4-furan-3-yl group creates a molecule with a unique set of anticipated properties. The fluorine atom at the ortho position to the aldehyde is expected to modulate the reactivity of the formyl group and influence the conformational preferences of the molecule. This can have significant implications for its interaction with biological macromolecules.
The furan-3-yl substituent at the para position introduces a heteroaromatic system that can engage in various intermolecular interactions and serve as a point for further structural diversification. The specific linkage at the 3-position of the furan ring, as opposed to the more commonly studied 2-position, offers a different spatial arrangement of the furan's heteroatom and aromatic system, which could lead to novel biological activities. The investigation into this particular isomer is driven by the desire to explore new chemical space and to understand the structure-activity relationships of this class of compounds.
Overview of Research Domains Pertaining to Aromatic Aldehydes with Diverse Substitutions
Research into aromatic aldehydes with diverse substitutions is a broad and active area of chemical science. This field encompasses a wide range of applications, from the synthesis of pharmaceuticals and agrochemicals to the development of advanced materials and fragrances. The reactivity of the aldehyde group makes it a versatile functional handle for a plethora of chemical transformations, including condensations, oxidations, and reductions. ncert.nic.in
Interactive Data Table: Properties of Structurally Related Compounds
Since detailed experimental data for this compound is not widely available in public literature, the following table presents data for structurally analogous compounds to provide a comparative context.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Structural Features |
| 2-Fluorobenzaldehyde | C₇H₅FO | 124.11 | 173-175 | Fluorine at ortho position |
| 4-(Furan-3-yl)benzaldehyde | C₁₁H₈O₂ | 172.18 | Not readily available | Furan-3-yl at para position |
| 2-Fluoro-4-bromobenzaldehyde | C₇H₄BrFO | 203.01 | 215-217 | Halogen at para position |
| Furan-3-carbaldehyde | C₅H₄O₂ | 96.08 | 144 | Unsubstituted furan aldehyde |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-4-(furan-3-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO2/c12-11-5-8(1-2-9(11)6-13)10-3-4-14-7-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZMWIXIXSDLHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=COC=C2)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Derivatization Pathways of 2 Fluoro 4 Furan 3 Yl Benzaldehyde
Aldehyde Group Reactivity
The aldehyde functional group is a cornerstone of the reactivity of 2-Fluoro-4-(furan-3-yl)benzaldehyde, participating in a variety of transformations to yield a wide array of derivatives.
Oxidative Transformations to Carboxylic Acids
The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 2-fluoro-4-(furan-3-yl)benzoic acid. This transformation is a fundamental reaction in organic synthesis. Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), and milder reagents like silver oxide (Ag₂O). For substrates sensitive to harsh conditions, such as those containing a furan (B31954) ring, milder methods are preferable to avoid unwanted side reactions. For instance, the oxidation of substituted benzaldehydes can be achieved using potassium peroxysulfate in the presence of a copper(II) salt. umich.edu
Table 1: Potential Oxidative Transformation
| Starting Material | Product | Potential Reagents |
|---|
Reductive Transformations to Alcohols
Table 2: Potential Reductive Transformation
| Starting Material | Product | Potential Reagents |
|---|
Condensation Reactions and Schiff Base Formation
The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases, or imines. rsc.orgderpharmachemica.com These reactions are typically catalyzed by an acid or a base and involve the formation of a carbinolamine intermediate followed by dehydration. ijmcmed.org The resulting Schiff bases are versatile intermediates in their own right and can be used in the synthesis of various heterocyclic compounds and as ligands in coordination chemistry. derpharmachemica.comnih.gov The reaction of furan-2-carbaldehyde with amines to form Schiff bases is a well-established process, suggesting that this compound would behave similarly. rsc.orgderpharmachemica.comnih.gov
Table 3: Representative Schiff Base Formation
| Reactants | Product Class | General Conditions |
|---|
Knoevenagel Condensation and Related Alkene Formations
The Knoevenagel condensation is a key carbon-carbon bond-forming reaction where an aldehyde reacts with an active methylene (B1212753) compound in the presence of a basic catalyst. sigmaaldrich.comsciensage.info This reaction with this compound would lead to the formation of a new alkene. Active methylene compounds that can be used include malononitrile, ethyl cyanoacetate, and acetylacetone. nih.govcas.cnpearson.com The catalyst is typically a weak base like piperidine (B6355638) or an amine salt. This reaction is highly valuable for the synthesis of a variety of substituted alkenes which can serve as precursors to other functional groups and for the construction of more complex molecular architectures. sciensage.infocas.cn
Table 4: Potential Knoevenagel Condensation Products
| Reactants | Product | Catalyst |
|---|---|---|
| This compound, Malononitrile | 2-(2-Fluoro-4-(furan-3-yl)benzylidene)malononitrile | Piperidine, etc. |
Aromatic Nucleophilic Substitution of the Fluorine Atom
The fluorine atom on the benzene (B151609) ring is activated towards nucleophilic aromatic substitution (SNA_r) by the electron-withdrawing aldehyde group, particularly when the substituent is in the ortho or para position. In this compound, the fluorine is ortho to the aldehyde. This makes it susceptible to displacement by various nucleophiles such as amines, alkoxides, and thiolates. For example, the reaction of fluorobenzaldehydes with secondary amines can lead to the corresponding N-substituted aminobenzaldehydes. whiterose.ac.uk The reaction often requires heating and a base to facilitate the departure of the fluoride (B91410) ion. cas.cn This pathway offers a powerful method for introducing a variety of substituents onto the aromatic ring.
Furan Ring Modifications and Functionalization
The furan ring in this compound represents another site for chemical modification, although it is generally less reactive than the aldehyde group under many conditions. Furans can undergo electrophilic substitution reactions, typically at the C2 and C5 positions, which are the most electron-rich. However, the presence of the electron-withdrawing benzaldehyde (B42025) substituent on the furan ring at the 3-position may deactivate the ring towards electrophilic attack.
Furans can also participate as the diene component in Diels-Alder reactions, particularly with electron-deficient dienophiles. youtube.comrsc.orgpearson.comnih.govrsc.org The feasibility of such a reaction with this compound would depend on the dienophile used and the reaction conditions. The electron-withdrawing nature of the substituent on the furan ring generally decreases its reactivity in Diels-Alder reactions. nih.gov However, specific catalysts or high-pressure conditions can sometimes overcome this reduced reactivity.
Strategies for Diversification and Library Synthesis
The diversification of the this compound core can be systematically approached by targeting its principal reactive sites: the aldehyde group, the furan ring, and the phenyl ring. These sites allow for the introduction of a wide array of chemical functionalities, enabling the generation of large and structurally diverse compound libraries for screening purposes. The primary strategies for achieving this diversification are detailed below.
The aldehyde group is a cornerstone for a vast number of chemical transformations, providing a direct handle for introducing molecular complexity. Key reactions for library synthesis include:
Reductive Amination: This robust reaction with primary and secondary amines is a powerful tool for generating diverse amine derivatives. The initial imine formation followed by reduction with agents like sodium triacetoxyborohydride (B8407120) allows for the introduction of a wide range of substituents.
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions are instrumental in converting the aldehyde to alkenes. By employing a variety of phosphorus ylides, a diverse set of vinylic derivatives can be synthesized, which can serve as precursors for further functionalization.
Henry Reaction: The condensation with nitroalkanes yields β-nitro alcohols, which are versatile intermediates that can be further transformed into amino alcohols, nitroalkenes, or ketones.
Condensation Reactions: Reactions with active methylene compounds, such as malonates and cyanoacetates, under Knoevenagel conditions, or with ketones in aldol-type condensations, lead to the formation of α,β-unsaturated systems, which are key pharmacophores in many biologically active molecules.
Oxidation and Reduction: Straightforward oxidation of the aldehyde to a carboxylic acid using reagents like potassium permanganate or Jones reagent provides a new point for diversification, for instance, through amide bond formation. smolecule.com Conversely, reduction to the corresponding benzyl (B1604629) alcohol with reducing agents like sodium borohydride (B1222165) opens up pathways for ether and ester synthesis. smolecule.com
A summary of potential derivatization reactions at the aldehyde group is presented in Table 1.
Table 1: Derivatization Reactions at the Aldehyde Group
| Reaction Type | Reagents and Conditions | Product Class |
| Reductive Amination | R1R2NH, NaBH(OAc)3, DCE | Secondary/Tertiary Amines |
| Wittig Reaction | Ph3P=CHR, THF | Alkenes |
| Horner-Wadsworth-Emmons | (EtO)2P(O)CH2R, NaH, THF | (E)-Alkenes |
| Henry Reaction | RCH2NO2, Base | β-Nitro Alcohols |
| Knoevenagel Condensation | CH2(CN)2, Piperidine, EtOH | Dicyanovinyl Derivatives |
| Oxidation | KMnO4, Acetone/H2O | Carboxylic Acids |
| Reduction | NaBH4, MeOH | Benzyl Alcohols |
The furan moiety is not merely a passive substituent but an active participant in chemical transformations that can be exploited for library synthesis.
Diels-Alder Reaction: The furan ring can act as a diene in [4+2] cycloaddition reactions with a range of dienophiles, such as maleimides and acetylenic esters. This reaction provides rapid access to complex, three-dimensional bicyclic structures.
Electrophilic Substitution: While the furan ring is susceptible to degradation under strongly acidic conditions, carefully controlled electrophilic substitution reactions, such as nitration, halogenation, and acylation, can be performed to introduce substituents at the electron-rich positions of the furan ring.
Ring-Opening and Rearrangement: Treatment with acids can lead to ring-opening of the furan, providing access to 1,4-dicarbonyl compounds, which can then be used in subsequent cyclization reactions to form other heterocyclic systems like pyridazines or pyrroles.
The fluorine atom on the phenyl ring influences its reactivity and provides a handle for further diversification.
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the aldehyde and the fluoro group facilitates nucleophilic aromatic substitution of the fluorine atom. This allows for the introduction of a variety of nucleophiles, including amines, alkoxides, and thiolates, leading to a diverse set of substituted benzaldehyde derivatives. smolecule.com
Cross-Coupling Reactions: While the C-F bond is generally strong, under specific catalytic conditions, it can participate in cross-coupling reactions. More commonly, the introduction of a bromo or iodo substituent onto the phenyl ring via electrophilic halogenation would provide a more versatile handle for Suzuki, Stille, Heck, and Sonogashira coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, and alkynyl groups.
The strategic combination of these derivatization pathways allows for the systematic exploration of the chemical space around the this compound scaffold, facilitating the generation of extensive and diverse compound libraries for drug discovery and material science applications.
Applications and Advanced Research Trajectories
Role as a Key Intermediate in Organic Synthesis
As a chemical intermediate, 2-Fluoro-4-(furan-3-yl)benzaldehyde provides a foundational structure for the synthesis of elaborate organic compounds. Its utility stems from the reactivity of its constituent parts: the aldehyde group, the fluorinated phenyl ring, and the furan (B31954) ring.
The aldehyde group is a highly reactive functional group that readily participates in a wide array of chemical reactions fundamental to building complex molecular structures. nbinno.com This reactivity allows chemists to use this compound as a starting point for constructing larger molecules through reactions such as nucleophilic additions and condensations. The presence of the fluorine atom and the furan ring adds further dimensions for synthetic transformations, enabling the creation of novel and intricate molecular frameworks. Similar fluorinated benzaldehyde (B42025) derivatives are considered invaluable in synthetic pathways for developing new pharmaceuticals. nbinno.com
The furan ring within this compound is a critical component for constructing larger heterocyclic systems. Furan and its derivatives are recognized as essential scaffolds in numerous biologically active compounds. ijabbr.comorientjchem.org The electron-rich nature of the furan ring allows it to engage in various electronic interactions, which is a valuable characteristic when designing molecules that can bind effectively to biological targets like enzymes or receptors. ijabbr.com Synthetic pathways can leverage the furan moiety to build more complex heterocyclic structures, such as thiazoles, oxadiazoles, and triazoles, which are known to exhibit a wide range of pharmacological activities. zsmu.edu.uanih.govmdpi.com
The structure of this compound makes it an ideal precursor for developing advanced synthetic reagents. The aldehyde can be transformed into various other functional groups, while the fluorinated phenyl and furan rings can be modified through substitution reactions. This versatility allows for the generation of a library of derivatives from a single starting compound. For instance, compounds like 2-fluoro-4-hydroxybenzaldehyde, which share the fluorobenzaldehyde core, are crucial intermediates for physiologically active compounds in medicine and agriculture, as their functional groups can be readily substituted or transformed. google.com
Contributions to Medicinal Chemistry and Drug Discovery
The structural motifs present in this compound are frequently found in molecules designed for therapeutic purposes. The combination of a furan ring, a phenyl ring, and a fluorine atom provides a powerful template for drug design.
The furan ring is a well-established scaffold in medicinal chemistry, known for its presence in a multitude of compounds with diverse therapeutic applications. ijabbr.comutripoli.edu.ly It can act as a bioisostere for a phenyl ring, offering different electronic and steric properties that can enhance drug-receptor interactions, improve metabolic stability, and increase bioavailability. orientjchem.org Similarly, the benzaldehyde scaffold has been expanded upon to explore and develop new therapeutic agents, such as inhibitors of aldehyde dehydrogenase (ALDH), an enzyme overexpressed in various cancers. nih.govwhiterose.ac.ukresearchgate.net The incorporation of a fluorine atom is a common strategy in medicinal chemistry to enhance a molecule's pharmacokinetic profile, including its metabolic stability and binding affinity. nbinno.com
The this compound structure serves as a valuable starting point for designing and synthesizing derivatives with specific biological activities. The furan nucleus is a component of compounds investigated for a wide spectrum of effects, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. ijabbr.comorientjchem.orgnih.gov
Anticancer Activity: Numerous derivatives containing a furan ring have been synthesized and evaluated for their potential as anticancer agents. For example, certain sugar hydrazones incorporating furan and 1,3,4-thiadiazole rings have shown high activity against human liver carcinoma cells. nih.gov Another study found that acrylonitrile derivatives containing furan and thiazole rings exhibited moderate cytotoxic effects against breast cancer cell lines. researchgate.net The benzaldehyde scaffold has also been a focus of anticancer research, with analogues of 4-(Diethylamino)benzaldehyde showing increased cytotoxicity against prostate cancer cell lines compared to the parent compound. nih.govwhiterose.ac.uk
Antibacterial and Antifungal Activity: The furan scaffold is integral to many compounds with antimicrobial properties. utripoli.edu.ly Derivatives of 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol have demonstrated moderate activity against clinically significant bacteria like Staphylococcus aureus and Escherichia coli. zsmu.edu.ua Similarly, compounds combining furan with 1,2,4-triazoles have shown a positive antibacterial effect against a range of microorganisms. archivepp.com In the realm of antifungal research, new 1,3,4-oxadiazole compounds, some of which incorporate a furan moiety, have been reported to be effective against Candida albicans. frontiersin.org
Anti-inflammatory Activity: Furan derivatives have been shown to possess anti-inflammatory effects. nih.gov Studies on benzofuran (B130515) derivatives isolated from marine fungi revealed that some compounds exhibited potent anti-inflammatory activity by inhibiting nitric oxide production in macrophage cells, with activity comparable to or better than the control drug celecoxib. mdpi.comresearchgate.net These effects are often attributed to the antioxidant properties of the furan derivatives and their ability to regulate cellular signaling pathways. nih.gov
Table 1: Examples of Biologically Active Furan Derivatives
| Compound Class | Specific Derivative Example | Target Organism/Cell Line | Observed Activity | Reference |
|---|---|---|---|---|
| Furan-Thiazole-Acrylonitriles | (2E)-3-(5-phenylfuran-2-yl)-2-[4-(2-furyl)-1,3-thiazol-2-yl]acrylonitrile | MDA-MB-468 (Breast Cancer) | Moderate Cytotoxicity | researchgate.net |
| Furan-Thiadiazole-Oxadiazoles | Sugar hydrazone derivative | HepG-2 (Liver Cancer) | High Anticancer Activity | nih.gov |
| Furan-Triazoles | 5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol derivatives | E. coli, S. aureus | Antibacterial Effect | archivepp.com |
| Furan-Oxadiazoles | 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | Candida albicans | Fungistatic Effect | frontiersin.org |
| Benzofurans | Aza-benzofuran derivative | RAW 264.7 Macrophages | Anti-inflammatory (NO inhibition) | mdpi.com |
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
While specific structure-activity relationship (SAR) studies for this compound are not extensively documented in publicly available literature, the analysis of its core components—furan, benzaldehyde, and fluoro-substituents—provides a framework for predicting the biological activities of its derivatives. Furan and its fused-ring counterpart, benzofuran, are recognized as crucial scaffolds in compounds with a wide array of pharmacological activities, including anticancer properties nih.gov.
SAR studies on related benzofuran derivatives have shown that substitutions at the C-2 position are often critical for cytotoxic activity nih.gov. For derivatives of this compound, modifications would likely focus on several key areas:
The Aldehyde Group: The aldehyde functional group is highly reactive and can be converted into other functionalities such as imines, oximes, or hydrazones. These modifications can significantly alter the molecule's steric and electronic properties, influencing its binding affinity to biological targets. For instance, the condensation of benzaldehyde derivatives with carbohydrazides has yielded compounds with significant anticancer activity, where the -CONH group was found to be essential nih.gov.
The Furan Ring: The position and nature of substituents on the furan ring can impact biological activity. In studies of nitrofuran analogues as antitubercular agents, the presence of a furan ring substituted with a nitro group was deemed essential for activity aimspress.com. This highlights the importance of the heterocyclic core in mediating biological effects.
The Phenyl Ring: The fluorine atom on the benzaldehyde ring is a key feature. Fluorine's high electronegativity and ability to form hydrogen bonds can enhance binding affinity and improve metabolic stability and bioavailability. The position of the fluoro group is critical; altering its location or adding other substituents to the phenyl ring would be a primary focus of SAR studies to optimize activity.
The table below illustrates hypothetical modifications and their potential impact on biological activity based on established principles from related furan and benzaldehyde derivatives.
| Modification Site | Derivative Example | Potential SAR Insight | Relevant Precedent |
| Aldehyde Group | Schiff base formation (imine) | Can introduce new hydrogen bonding sites; may enhance membrane permeability. | Synthesis of furan-based Schiff bases for fluorescent sensors nih.gov. |
| Phenyl Ring | Addition of a hydroxyl group | May increase solubility and provide an additional hydrogen bond donor/acceptor. | Studies on dihydroxyphenyl-benzimidazole analogues as enzyme inhibitors nih.gov. |
| Furan Ring | Substitution with an alkyl group | Can modulate lipophilicity, potentially affecting cell penetration. | Evaluation of 5-substituted-2-furoyl derivatives for bioactivity researchgate.net. |
| Fluoro Position | Isomeric shift (e.g., to position 3) | Alters the electronic distribution and dipole moment, affecting target interaction. | General principle in medicinal chemistry regarding halogen positioning. |
These potential modifications underscore the versatility of the this compound scaffold in generating a library of compounds for screening against various therapeutic targets.
Exploration of Molecular Interactions with Biological Targets
The structural features of this compound suggest its potential to interact with various biological targets, such as enzymes and receptors, through a range of molecular interactions. Molecular docking studies on analogous structures containing furan, benzaldehyde, or fluorophenyl moieties have provided insights into the types of interactions that could be anticipated.
Hydrogen Bonding: The aldehyde oxygen and the fluorine atom can act as hydrogen bond acceptors. The furan ring's oxygen atom can also participate in hydrogen bonding. These interactions are crucial for the specific recognition and binding of a molecule to a protein's active site. For example, docking studies of benzimidazole analogues have shown that hydroxyl groups are key for interaction with enzymes like acetylcholinesterase (AChE) nih.gov.
π-π Stacking: The aromatic systems of both the furan and benzene (B151609) rings can engage in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding pocket. This type of interaction is a significant contributor to the binding affinity of many drugs. Molecular modeling of N-substituted 2-aminobenzimidazoles revealed π-π stacking interactions with the indole moiety of tryptophan in the AChE active site nih.gov.
Hydrophobic Interactions: The carbon frameworks of the furan and phenyl rings can form hydrophobic interactions with nonpolar residues in a binding site, further stabilizing the ligand-protein complex.
Dipole-Dipole and Ion-Dipole Interactions: The electronegative fluorine and oxygen atoms create a dipole moment in the molecule, enabling electrostatic interactions with polar residues or metal ions within an active site.
Molecular docking simulations of 2-(1,2,3-triazoyl)benzaldehydes with therapeutic targets for Alzheimer's disease, such as AChE and β-secretase, have demonstrated the importance of the benzaldehyde scaffold in orienting the molecule within the active site to achieve high binding affinity nih.gov. Derivatives of this compound could similarly be modeled to predict their interactions and guide the design of potent and selective inhibitors for various enzymes or receptor antagonists.
Potential in Materials Science Research
The unique photophysical properties that can arise from the conjugation of furan and benzaldehyde moieties position this compound as a promising candidate for research in materials science, particularly in the fields of fluorescent probes and advanced materials with unique optical characteristics.
Development of Fluorescent Probes
Furan-containing compounds have been extensively explored as platforms for fluorescent sensors and probes due to their favorable spectroscopic features and their role as effective π-linkers researchgate.net. The this compound scaffold incorporates the furan moiety, which can serve as the core fluorophore. Its fluorescence properties can be modulated by interactions with specific analytes.
Research has shown that furan-based sensors can operate through mechanisms like Intramolecular Charge Transfer (ICT). For instance, a sensor combining furan and julolidine moieties exhibited a "turn-on" fluorescence response to fluoride (B91410) ions, attributed to an ICT mechanism facilitated by hydrogen bonding nih.gov. Similarly, derivatives of this compound could be functionalized to create probes that selectively detect ions or biomolecules. The aldehyde group provides a convenient site for modification, allowing for the attachment of specific recognition units (e.g., chelators for metal ions) that can trigger a change in the molecule's fluorescence upon binding to a target analyte.
| Furan-Based Sensor | Target Analyte | Sensing Mechanism | Detection Limit |
| Furan-Julolidine Schiff-base nih.gov | Fluoride (F⁻) | "Turn-on" fluorescence via ICT | 10.02 µM |
| Furan-Phenanthridine derivative researchgate.net | Chromium (Cr³⁺) | Fluorometric recognition via ICT | 142 nM |
| Furan-containing Nucleoside Analogues nih.gov | DNA microenvironment | Solvatochromic fluorescence emission | Not Applicable |
The data illustrates the utility of the furan core in designing sensitive and selective fluorescent probes for various applications, including environmental monitoring and biological imaging.
Applications in Advanced Materials with Specific Properties
The integration of furan rings into larger conjugated systems is a strategy used in the development of organic semiconductor materials. Furan and its derivatives are explored for their electronic properties and their potential use in applications such as organic photovoltaics (OSCs) bohrium.com. The electron-rich nature of the furan ring, combined with the electron-withdrawing potential of the fluorobenzaldehyde group, creates a donor-acceptor (D-A) type structure. Such structures are fundamental to the design of materials with tailored electronic and optical properties.
Polymers or small molecules incorporating the this compound motif could be synthesized to explore their utility in:
Organic Light-Emitting Diodes (OLEDs): The fluorescence properties could be harnessed for use as emissive layers in OLED devices.
Organic Solar Cells: The D-A structure is beneficial for charge separation and transport, key processes in photovoltaic devices.
Mechanochromic Materials: The fluorescence of molecular solids can sometimes be altered by mechanical stimuli like grinding or shearing. This property, known as mechanochromism, is of interest for applications in sensors and memory devices. Salicylaldehyde-based derivatives have been shown to exhibit this behavior researchgate.net.
Investigation of Aggregation-Induced Emission (AIE) Characteristics
Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly fluorescent molecules become highly luminescent upon aggregation in the solid state or in poor solvents nih.gov. This effect is often attributed to the Restriction of Intramolecular Rotation (RIR) nih.gov. In solution, flexible parts of a molecule can rotate or vibrate, providing non-radiative pathways for the excited state to decay. In the aggregated state, these motions are physically hindered, which blocks the non-radiative channels and forces the molecule to release its energy as light.
The structure of this compound contains a single bond connecting the phenyl and furan rings, which can act as a rotational axis. This structural feature is characteristic of many AIE-active molecules (AIEgens). In a dilute solution, free rotation around this bond could quench fluorescence. However, in an aggregated state, this rotation would be restricted, potentially leading to a significant enhancement of fluorescence emission.
The study of AIE properties involves observing the fluorescence intensity of the compound in solvent mixtures of varying polarity, such as THF/water mixtures. A sharp increase in emission intensity at high water fractions is a hallmark of AIE behavior nih.gov. Investigating whether this compound or its derivatives exhibit AIE could open up applications in bio-imaging, chemical sensing, and the development of highly emissive solid-state materials nih.gov.
Advanced Characterization and Computational Studies
Spectroscopic Analysis Methodologies for Structural Elucidation
Spectroscopic techniques are fundamental to confirming the identity and purity of 2-Fluoro-4-(furan-3-yl)benzaldehyde. Each method provides unique insights into the molecule's atomic composition and connectivity.
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and confirming the position of the fluorine atom. While specific experimental data for this compound is not widely published, the expected chemical shifts and coupling patterns can be predicted based on extensive data for analogous structures such as 2-fluorobenzaldehyde, 4-fluorobenzaldehyde (B137897), and various furan-substituted aromatics. chemicalbook.comdocbrown.infonist.govchemicalbook.com
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic, aromatic, and furan (B31954) protons. The aldehyde proton (CHO) is the most deshielded, appearing as a singlet or a small doublet (due to coupling with the ortho fluorine) at a characteristic downfield shift. chemicalbook.com The protons on the benzene (B151609) ring are split into complex multiplets due to both proton-proton and proton-fluorine couplings. The furan ring protons also exhibit characteristic shifts and couplings.
¹³C NMR: The carbon spectrum provides information on all unique carbon environments. The carbonyl carbon of the aldehyde group is readily identifiable by its significant downfield shift. rsc.org The carbon atoms of the benzene ring show distinct signals, with their chemical shifts influenced by the electron-withdrawing fluorine and aldehyde groups and the furan substituent. The carbon directly bonded to the fluorine atom will appear as a doublet due to one-bond C-F coupling, which is a key diagnostic feature. rsc.org
¹⁹F NMR: The fluorine NMR spectrum offers a direct way to confirm the presence and electronic environment of the fluorine atom. For this compound, a single resonance is expected. Its precise chemical shift provides information about the electronic effects of the substituents on the aromatic ring. rsc.orgsemanticscholar.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Functional Groups
| Functional Group | Nucleus | Predicted Chemical Shift (δ) ppm | Notes |
|---|---|---|---|
| Aldehyde | ¹H | ~9.9 - 10.4 | Singlet or doublet, highly deshielded. chemicalbook.com |
| ¹³C | ~188 - 192 | Characteristic signal for aldehyde carbonyl. rsc.org | |
| Fluorinated Benzene Ring | ¹H | ~7.2 - 8.0 | Complex multiplets due to H-H and H-F coupling. chemicalbook.com |
| ¹³C | ~115 - 165 | Shifts are influenced by substituents; C-F coupling is observed. rsc.org | |
| Furan Ring | ¹H | ~6.5 - 8.0 | Distinct signals for each furan proton. rsc.org |
Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically found in the region of 1680-1715 cm⁻¹. nist.govresearchgate.net Other significant peaks include C-H stretching vibrations for the aromatic and furan rings (around 3100-3000 cm⁻¹), aldehyde C-H stretching (appearing as two weak bands around 2850 and 2750 cm⁻¹), C-C stretching vibrations within the aromatic and furan rings (1600-1450 cm⁻¹), and a strong band for the C-F stretch (typically 1250-1100 cm⁻¹). nist.gov
Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum.
Table 2: Characteristic Vibrational Frequencies
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Source |
|---|---|---|---|
| Aldehyde C=O | Stretch | 1680 - 1715 | nist.govresearchgate.net |
| Aromatic/Furan C-H | Stretch | 3000 - 3100 | researchgate.net |
| Aldehyde C-H | Stretch | ~2850 and ~2750 | researchgate.net |
| Aromatic/Furan C=C | Stretch | 1450 - 1600 | nist.gov |
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₁₁H₇FO₂, giving it a molecular weight of approximately 190.17 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 190. The fragmentation pattern would likely involve the initial loss of the aldehyde proton (M-1) or the formyl group (M-29, loss of CHO), followed by the loss of a carbon monoxide molecule (M-28). Fragmentation of the furan ring could also lead to characteristic daughter ions.
Elemental analysis provides experimental verification of the compound's elemental composition, which can be compared against theoretical values to confirm its purity and identity. The theoretical composition is calculated from the molecular formula, C₁₁H₇FO₂.
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Mass | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 11 | 132.121 | 69.50 |
| Hydrogen | H | 1.008 | 7 | 7.056 | 3.71 |
| Fluorine | F | 18.998 | 1 | 18.998 | 10.00 |
| Oxygen | O | 15.999 | 2 | 31.998 | 16.83 |
| Total | | | | 190.173 | 100.00 |
Conclusion and Future Research Directions
Summary of Current Research Landscape for 2-Fluoro-4-(furan-3-yl)benzaldehyde
Currently, the research landscape for this compound is largely unchartered. Specific studies focusing exclusively on its synthesis, properties, and applications are not widely available in peer-reviewed literature. However, the compound is recognized as a valuable building block in chemical synthesis. Its structural components, the fluorinated aromatic ring and the furan (B31954) heterocycle, are well-studied motifs in various fields. The furan nucleus, in particular, is a component of numerous biologically active compounds. ijabbr.com The presence of a fluorine atom can significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, a common strategy in medicinal chemistry. nih.gov The aldehyde functional group serves as a versatile handle for a wide range of chemical transformations.
The primary access to compounds of this nature is through cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent method for forming the aryl-heteroaryl bond. semanticscholar.orgmdpi.comnih.gov While detailed experimental data for the target compound is limited, the general principles of these reactions are well-established and applicable.
Emerging Synthetic Challenges and Opportunities
The synthesis of this compound presents both challenges and opportunities. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose, typically involving the reaction of a boronic acid or ester with a halide partner in the presence of a palladium catalyst. semanticscholar.orgmdpi.comnih.gov
Key Synthetic Route: A plausible and efficient route to this compound is the Suzuki-Miyaura coupling of 4-bromo-2-fluorobenzaldehyde (B134337) with furan-3-boronic acid.
Challenges:
Catalyst Optimization: Identifying the optimal palladium catalyst and ligand system to achieve high yields and purity is crucial.
Reaction Conditions: Fine-tuning reaction parameters such as solvent, base, and temperature is necessary to minimize side reactions.
Purification: Separation of the desired product from starting materials, by-products, and catalyst residues can be challenging.
Opportunities:
Greener Synthesis: Developing more sustainable synthetic methods, for instance, by using aqueous media for the coupling reaction, presents a significant opportunity. semanticscholar.orgmdpi.comnih.gov
Flow Chemistry: The application of continuous flow technologies could offer better control over reaction parameters, leading to improved yields and safety.
Alternative Coupling Methods: Exploring other cross-coupling reactions, such as Stille or Hiyama coupling, could provide alternative synthetic pathways.
A comparative table of potential synthetic methods is presented below:
< τότε>
| Synthetic Method | Reactants | Catalyst/Reagents | Potential Advantages | Potential Challenges |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 4-bromo-2-fluorobenzaldehyde, furan-3-boronic acid | Pd catalyst, base | High functional group tolerance, commercial availability of reactants | Catalyst cost and removal, boronic acid stability |
| Stille Coupling | 4-iodo-2-fluorobenzaldehyde, 3-(tributylstannyl)furan | Pd catalyst | Mild reaction conditions | Toxicity of organotin reagents |
| Hiyama Coupling | 4-iodo-2-fluorobenzaldehyde, 3-(triethoxysilyl)furan | Pd catalyst, fluoride (B91410) source | Low toxicity of organosilicon reagents | Slower reaction rates, requirement of a fluoride activator |
Unexplored Biological Applications and Therapeutic Potential
The structural features of this compound suggest a range of unexplored biological activities. The furan ring is a common scaffold in many pharmaceuticals and bioactive natural products, known to exhibit antimicrobial, anti-inflammatory, and anticancer properties. ijabbr.com The incorporation of a fluorine atom often enhances the biological activity of a molecule by improving its metabolic stability and binding affinity to target proteins. nih.gov
Potential Therapeutic Areas:
Anticancer Agents: Structurally related compounds, such as fluorinated benzofuran (B130515) derivatives, have shown promise as anticancer agents. semanticscholar.orgresearchgate.net The aldehyde group can also participate in the formation of Schiff bases, which are known to possess a wide spectrum of biological activities.
Antimicrobial Agents: Furan derivatives have a long history of use as antimicrobial agents. ijabbr.com this compound could serve as a precursor for novel antimicrobial compounds.
Anti-inflammatory Agents: Benzaldehydes derived from natural sources have demonstrated anti-inflammatory effects. ontosight.ai The unique substitution pattern of the target compound could lead to new anti-inflammatory drug candidates.
Enzyme Inhibitors: The electrophilic nature of the aldehyde group makes it a potential covalent modifier of enzyme active sites, suggesting its utility in designing enzyme inhibitors.
Further research is needed to synthesize and screen this compound and its derivatives for various biological activities.
Novel Material Science Applications and Technological Advancements
The aromatic and heterocyclic nature of this compound makes it an interesting candidate for applications in material science. Furan-based polymers are gaining attention as renewable alternatives to petroleum-based plastics. researchgate.netresearchgate.net
Potential Material Science Applications:
Organic Electronics: The conjugated π-system of the molecule suggests potential for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The fluorine substituent can modulate the electronic properties and improve the performance and stability of such materials.
Fluorescent Probes: The inherent fluorescence of similar aromatic aldehydes can be harnessed to develop sensors for detecting metal ions or other analytes. smolecule.com
Advanced Polymers: The aldehyde functionality allows for the incorporation of this molecule into various polymer backbones through condensation reactions, leading to materials with tailored thermal and mechanical properties. Furan-containing polymers are also explored for their use in self-healing materials and drug delivery systems. researchgate.net
Future research in this area should focus on the synthesis of polymers and co-polymers incorporating this compound and the characterization of their material properties.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
Applications of AI/ML:
Property Prediction: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activity, toxicity, and material properties of derivatives of this compound. researchgate.netdigitaloceanspaces.com This allows for the virtual screening of large compound libraries to identify promising candidates for synthesis and testing.
De Novo Design: Generative AI models can design novel molecules with desired properties based on the core scaffold of this compound. semanticscholar.org
Synthetic Route Prediction: Retrosynthesis AI programs can suggest viable and efficient synthetic pathways for the target compound and its derivatives, saving time and resources in the lab. technologynetworks.com
Reaction Optimization: Machine learning algorithms can be used to optimize reaction conditions for the synthesis of this compound, leading to higher yields and purity. technologynetworks.com
The integration of AI and ML into the research workflow for this compound will undoubtedly accelerate the pace of discovery and innovation.
Broader Impact and Interdisciplinary Research Prospects
The study of this compound has the potential for broad impact across multiple scientific disciplines. Its exploration necessitates a collaborative approach, bringing together expertise from organic synthesis, medicinal chemistry, material science, and computational chemistry.
Interdisciplinary Research Opportunities:
Chemical Biology: Investigating the interactions of this compound and its derivatives with biological targets can provide valuable insights into disease mechanisms and aid in the development of new therapeutic strategies.
Sustainable Chemistry: The development of green synthetic routes to this compound and its use in creating renewable materials aligns with the principles of sustainable chemistry. rsc.org
Pharmacology and Toxicology: In-depth studies on the pharmacological and toxicological profiles of this compound are essential for its potential development as a therapeutic agent.
Compound Index
Q & A
Q. What synthetic methodologies are recommended for preparing 2-fluoro-4-(furan-3-yl)benzaldehyde, and how can purity be optimized?
A two-step approach is often employed: (1) Suzuki-Miyaura coupling to introduce the furan-3-yl group to a fluorobenzaldehyde precursor, followed by (2) aldehyde protection/deprotection to avoid side reactions. Purification typically involves column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization from ethanol/water. Monitor purity via HPLC or GC-MS (>97% purity threshold) .
Q. Which analytical techniques are critical for characterizing this compound?
- GC-MS/NMR : Confirm molecular structure and assess residual solvents (e.g., deuterated chloroform for H/C NMR; chemical shifts: aldehyde proton ~10 ppm, aromatic protons 6.5–8.5 ppm) .
- FTIR : Identify functional groups (C=O stretch ~1700 cm, C-F ~1100 cm) .
- Elemental Analysis : Validate stoichiometry (e.g., CHFO) .
Q. How should this compound be stored to maintain stability?
Store under inert atmosphere (argon/nitrogen) at 2–8°C in amber vials to prevent aldehyde oxidation and photodegradation. Conduct periodic FTIR checks to detect carbonyl degradation .
Advanced Research Questions
Q. How do electronic effects of the fluorine and furan-3-yl substituents influence reactivity in nucleophilic aromatic substitution (NAS)?
The meta-fluorine deactivates the ring via inductive effects, directing electrophiles to the para position. The furan-3-yl group contributes π-electron density, enhancing NAS at the ortho position. Computational studies (DFT) comparing Fukui indices for electrophilic attack are recommended to map reactive sites .
Q. What strategies resolve contradictions between theoretical and experimental rotational barriers in fluorinated benzaldehydes?
High-resolution far-infrared spectroscopy (e.g., synchrotron-based FTIR) can measure torsional modes of the aldehyde group. For this compound, compare experimental rotational constants with DFT (B3LYP/6-311+G**) calculations to reconcile discrepancies .
Q. How can competing reaction pathways (e.g., oxidation vs. reduction) be controlled during derivatization?
- Oxidation : Use Jones reagent (CrO/HSO) to convert the aldehyde to carboxylic acid. Monitor reaction progress via TLC.
- Reduction : Employ NaBH/CeCl (Luche conditions) for selective alcohol formation without furan ring hydrogenation . Kinetic studies (Arrhenius plots) under varying temperatures/pH can optimize selectivity .
Q. What computational models predict binding interactions between this compound and biological targets?
Molecular docking (AutoDock Vina) combined with MD simulations (AMBER) can model interactions with enzymes like cytochrome P450. Key parameters include hydrogen bonding (furan oxygen) and hydrophobic contacts (fluorine/aromatic ring). Validate with SPR or ITC binding assays .
Data Contradiction Analysis
Q. How to address inconsistencies in reported reaction yields for fluorinated benzaldehyde derivatives?
Systematic variation of catalysts (e.g., Pd(PPh) vs. PdCl(dppf)) and solvents (DMF vs. THF) can identify optimal conditions. For example, reports 81% yield using isopropanol/water, while other studies show lower yields due to incomplete coupling—reproduce with rigorous inert atmosphere control .
Q. Why do spectral data (NMR/IR) for similar fluorinated benzaldehydes vary across studies?
Solvent polarity (e.g., DMSO vs. CDCl) and concentration effects can shift peaks. Calibrate instruments with internal standards (e.g., TMS for NMR, polystyrene for FTIR) and report full experimental conditions to ensure reproducibility .
Methodological Recommendations
- Synthetic Optimization : Use Design of Experiments (DoE) to screen reaction parameters (temperature, catalyst loading) .
- Safety Protocols : Follow GHS guidelines (H302, H315) for handling fluorinated aldehydes; use fume hoods and PPE .
- Data Validation : Cross-reference spectral data with NIST or PubChem databases to confirm assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
